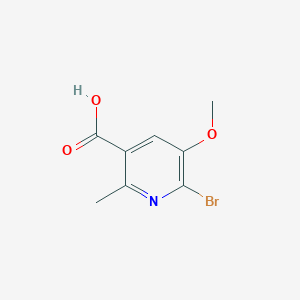![molecular formula C12H21NO B13656481 [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its significant pharmacological potential. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of drug discovery and synthetic organic chemistry.
Métodos De Preparación
The synthesis of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the rearrangement of norbornadiene. This process includes a reaction with tosyl azide, proceeding through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring-opening to yield the diazonium betaine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Biology: The unique structure of this compound makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its pharmacological potential, it is explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The compound’s bicyclic structure allows it to fit into receptor sites, influencing their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol include other members of the azabicyclo family, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
[8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol |
InChI |
InChI=1S/C12H21NO/c14-8-10-5-11-3-4-12(6-10)13(11)7-9-1-2-9/h9-12,14H,1-8H2 |
Clave InChI |
LXCQEVRFMKVSBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C3CCC2CC(C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


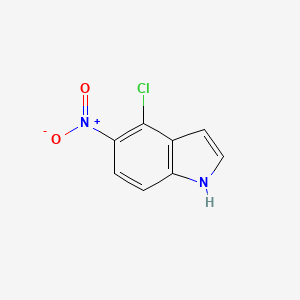
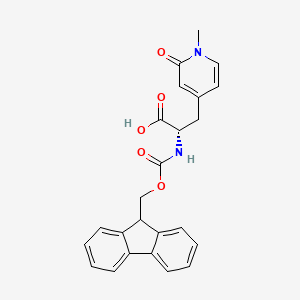
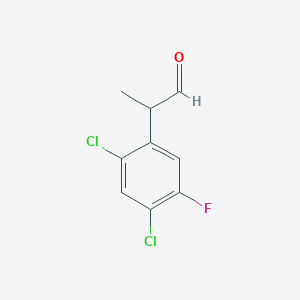
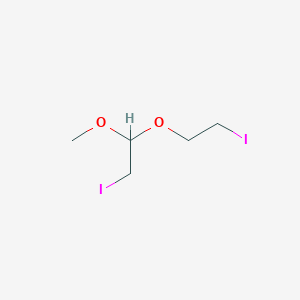
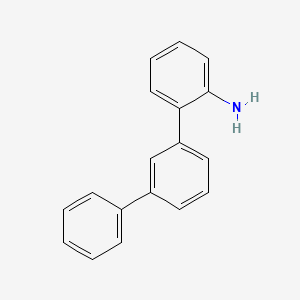

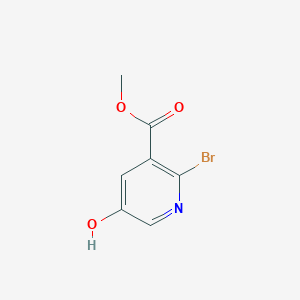


![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
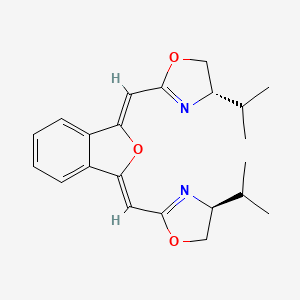
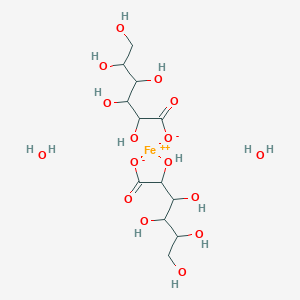
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
